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Compound of Interest

Compound Name:
4-Bromo-N1-methylbenzene-1,2-

diamine

Cat. No.: B1280263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N1-methylbenzene-1,2-
diamine, a substituted aromatic diamine with significant potential in synthetic and medicinal

chemistry. This document collates available data on its chemical identity, physicochemical

properties, and key safety information. Furthermore, it outlines a detailed, plausible synthetic

protocol and explores its application as a scaffold in the development of kinase inhibitors,

highlighting the relevant p38 MAP kinase signaling pathway.

Core Compound Identification and Properties
4-Bromo-N1-methylbenzene-1,2-diamine is a chemical intermediate available in two primary

forms: the free base and its dihydrochloride salt. It is crucial to distinguish between these two

forms as they possess different Chemical Abstracts Service (CAS) numbers and molecular

weights.
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Identifier
4-Bromo-N1-
methylbenzene-1,2-
diamine (Free Base)

4-Bromo-N1-
methylbenzene-1,2-
diamine dihydrochloride

CAS Number 69038-76-2[1] 55783-42-1[2]

Molecular Formula C₇H₉BrN₂[1] C₇H₁₁BrCl₂N₂

Molecular Weight 201.07 g/mol [3] 273.99 g/mol

IUPAC Name
4-bromo-N1-methylbenzene-

1,2-diamine[1]

4-bromo-N1-methylbenzene-

1,2-diamine;dihydrochloride

Synonyms
4-Bromo-N-methyl-1,2-

benzenediamine
N/A

Physical Form Solid[1] Not specified

Purity Typically ≥97%[1] Typically ≥97%

Storage

Keep in a dark place, under an

inert atmosphere, at room

temperature.[1]

Keep in a dark place, under an

inert atmosphere, at room

temperature.

Safety Information
The following hazard and precautionary statements are associated with 4-Bromo-N1-
methylbenzene-1,2-diamine.

Category Statements

Pictogram GHS07 (Exclamation mark)

Signal Word Warning

Hazard Statements H317: May cause an allergic skin reaction.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P280: Wear

protective gloves/protective clothing/eye

protection/face protection.
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Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 4-Bromo-N1-methylbenzene-1,2-
diamine is not readily available in the public domain, a reliable synthetic route can be

proposed based on established chemical transformations. The most logical approach involves

the reduction of the corresponding nitro compound, 4-bromo-N-methyl-2-nitroaniline.

Proposed Synthesis: Reduction of 4-bromo-N-methyl-2-nitroaniline

This protocol is adapted from established procedures for the reduction of aromatic nitro

compounds using stannous chloride (SnCl₂), a common and effective method for this

transformation.[4][5]

Materials:

4-bromo-N-methyl-2-nitroaniline

Anhydrous Stannous Chloride (SnCl₂)

Ethanol (absolute)

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH) solution (e.g., 5M)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Magnetic stirrer with heating plate

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 4-bromo-N-methyl-2-nitroaniline (1 equivalent) in absolute ethanol.

Addition of Reducing Agent: To this solution, add anhydrous stannous chloride (SnCl₂)

(approximately 4-5 equivalents).

Acidification: Slowly add concentrated hydrochloric acid. The reaction is typically carried out

under acidic conditions.

Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is completely consumed.

Work-up:

Cool the reaction mixture to room temperature.

Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution

until the pH is basic (pH 8-10). This will precipitate tin salts.

Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake

with ethyl acetate.

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

or sodium sulfate.

Purification:

Remove the solvent under reduced pressure to yield the crude product.

The crude 4-Bromo-N1-methylbenzene-1,2-diamine can be further purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Illustrative Experimental Workflow
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Experimental Workflow: Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine
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Caption: A generalized workflow for the synthesis of 4-Bromo-N1-methylbenzene-1,2-
diamine.

Applications in Research and Drug Development
Substituted o-phenylenediamines are valuable precursors in the synthesis of a variety of

heterocyclic compounds, many of which have demonstrated significant biological activity. In

particular, these scaffolds are utilized in the development of kinase inhibitors. Kinases are a

class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated

in numerous diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein (MAP) Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli, such

as inflammatory cytokines and environmental stress.[6][7] This pathway is involved in

regulating inflammation, apoptosis, and cell differentiation.[8] Consequently, inhibitors of p38

MAP kinase are of great interest as potential therapeutic agents for inflammatory diseases.[9]

[10] The synthesis of many p38 MAP kinase inhibitors involves the use of diamine derivatives

to construct the core heterocyclic scaffold that interacts with the kinase.[11][12][13]

Illustrative p38 MAP Kinase Signaling Pathway
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Simplified p38 MAP Kinase Signaling Pathway
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Caption: Overview of the p38 MAP kinase signaling cascade and a potential point of

therapeutic intervention.

Spectroscopic Data
While specific, publicly available spectra for 4-Bromo-N1-methylbenzene-1,2-diamine are

limited, suppliers often have this data available upon request.[2] For reference, the spectral
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data of the closely related compound, 4-Bromobenzene-1,2-diamine, can be used for

comparative purposes. The ¹H NMR spectrum of 4-Bromo-N1-methylbenzene-1,2-diamine
would be expected to show signals corresponding to the aromatic protons, the amine protons,

and a characteristic singlet for the methyl group. Similarly, the ¹³C NMR spectrum would display

signals for the carbon atoms of the benzene ring and the methyl group. Mass spectrometry

would confirm the molecular weight of the compound.

This technical guide serves as a foundational resource for researchers interested in 4-Bromo-
N1-methylbenzene-1,2-diamine. Further experimental investigation is encouraged to fully

characterize its properties and explore its potential in the synthesis of novel, biologically active

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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